molecular formula C12H13FN2O2 B2621219 N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1311728-74-1

N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2621219
CAS RN: 1311728-74-1
M. Wt: 236.246
InChI Key: SINLTPOCMQDCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide, commonly known as Fencamfamine, is a chemical compound that has been widely used in scientific research. It belongs to the class of amphetamines and is a psychoactive drug that affects the central nervous system. Fencamfamine has been studied for its potential therapeutic applications in various medical conditions, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.

Mechanism of Action

Fencamfamine works by increasing the release of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention, alertness, and arousal. By increasing the release of these neurotransmitters, Fencamfamine can improve cognitive function, attention, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, which can lead to cardiovascular problems. Fencamfamine can also cause the release of glucose from the liver, which can lead to hyperglycemia. Additionally, Fencamfamine can cause the release of cortisol, a stress hormone, which can lead to a number of negative health effects.

Advantages and Limitations for Lab Experiments

Fencamfamine has a number of advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method. Fencamfamine has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of Fencamfamine in laboratory experiments. Its psychoactive effects can make it difficult to control for confounding variables. Additionally, its potential negative health effects must be carefully monitored.

Future Directions

There are a number of future directions for the study of Fencamfamine. One area of research is the potential use of Fencamfamine in the treatment of N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Fencamfamine has been shown to improve cognitive function and attention, which could make it a useful treatment for N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. Another area of research is the potential use of Fencamfamine in the treatment of obesity. Fencamfamine has been shown to suppress appetite and increase metabolism, which could make it a useful treatment for obesity. Additionally, further research is needed to better understand the potential negative health effects of Fencamfamine and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of Fencamfamine involves the reaction between 2-fluorophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanide ion to form the final product, N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide. The synthesis method has been well established and is widely used in laboratories.

Scientific Research Applications

Fencamfamine has been extensively studied for its potential therapeutic applications. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and attention. Fencamfamine has also been studied for its potential use in the treatment of obesity, as it can suppress appetite and increase metabolism. Additionally, Fencamfamine has been studied for its potential use in the treatment of narcolepsy, as it can increase wakefulness and alertness.

properties

IUPAC Name

N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-2-9(7-14)15-12(16)8-17-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINLTPOCMQDCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-2-(2-fluorophenoxy)acetamide

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